molecular formula C15H11N3O2S B2362150 2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetonitrile CAS No. 1428366-92-0

2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetonitrile

Cat. No.: B2362150
CAS No.: 1428366-92-0
M. Wt: 297.33
InChI Key: SLVQUVQRSDYWBH-UHFFFAOYSA-N
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Description

The compound “2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetonitrile” belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides . This class of compounds has been reported to exhibit various biological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of these compounds is influenced by the functional groups attached to the ring .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-aminobenzenesulfonamides with trimethyl orthoacetate to give the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives . After bromination of the 3-methyl group, the nucleophilic substitution with the 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine provides the respective iodide derivatives . These are then reacted with a series of arylboronic acids via Suzuki coupling to furnish the 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be similar to other 1,2,4-benzothiadiazine-1,1-dioxides . The structure is characterized by a sulfur atom adjacent to at least one ring nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be similar to those of other 1,2,4-benzothiadiazine-1,1-dioxides . These compounds can undergo a variety of reactions depending on the functional groups attached to the ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are likely to be influenced by its molecular structure and the functional groups attached to the ring .

Scientific Research Applications

Anticancer Activities

Compounds based on the scaffold of 2-(1,1-dioxido-4-phenyl-4Hbenzo[e][1,2,4]thiadiazin-3-yl)-N-(4-methoxyphenyl)hydrazinecarboxamide and their derivatives have been found to exhibit moderate to good inhibitory activity against various cancer cell lines including lung, ovary, prostate, breast, and colon cancers. Notably, cancer cell growth inhibition by certain compounds could partly result from the inhibition of tubulin polymerization, indicating a potential mechanism of action in anticancer therapy (Kamal et al., 2011).

Synthesis and Structural Analysis

In a different study, compounds such as N-butyl-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamide were synthesized and structurally analyzed. The study provided insights into the crystal structure and the conformational aspects of such compounds, which are crucial for understanding their interactions at the molecular level (Bhatt et al., 2014).

Antimicrobial Activities

A range of N-alkyl-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamides demonstrated notable activity against bacterial strains, particularly against Gram-positive species like Staphylococcus aureus and Bacillus subtilis. The modification of the heterocyclic ring in the parent compound indicates a promising direction for discovering more active analogues with potential antimicrobial properties (Bhatt et al., 2013).

Mechanism of Action

Target of Action

The compound, also known as 2-(1,1-dioxo-4-phenyl-1lambda6,2,3-benzothiadiazin-2-yl)acetonitrile, has been reported to interact with several targets. The primary targets include AMPA receptors and PI3Kδ . AMPA receptors are involved in fast synaptic transmission in the central nervous system, while PI3Kδ is a lipid kinase involved in cellular functions such as cell growth and survival .

Mode of Action

The compound acts as a positive allosteric modulator of the AMPA receptors . This means it enhances the activity of these receptors, leading to increased synaptic transmission. As a PI3Kδ inhibitor, the compound prevents the action of PI3Kδ, thereby inhibiting cell growth and survival .

Biochemical Pathways

The compound’s action on AMPA receptors and PI3Kδ affects several biochemical pathways. By modulating AMPA receptors, it influences the glutamatergic signaling pathway , which plays a crucial role in synaptic plasticity, a key process in learning and memory . By inhibiting PI3Kδ, it impacts the PI3K/AKT signaling pathway , which is involved in cell cycle progression, cell survival, and apoptosis .

Result of Action

The compound’s action on AMPA receptors and PI3Kδ leads to various molecular and cellular effects. Its modulation of AMPA receptors can enhance synaptic transmission, potentially improving learning and memory . Its inhibition of PI3Kδ can suppress cell growth and survival, which could be beneficial in conditions characterized by excessive cell proliferation, such as cancer .

Future Directions

The future directions for research on “2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetonitrile” and similar compounds could involve further exploration of their biological activities and the development of new synthesis methods . Additionally, the study of structure-activity relationships could provide insights into the design of more potent and selective compounds .

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes, proteins, and other biomolecules. For instance, 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported as KATP channel activators . These compounds have been found to be effective and selective inhibitors of insulin release from rat pancreatic B cells .

Cellular Effects

2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetonitrile has shown to have effects on various types of cells and cellular processes. For example, it has been tested for anticancer activity against various cancer cell lines including lung, ovary, prostate, breast, and colon cancers . It exhibited moderate to good inhibitory activity against these cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found that cancer cell growth inhibition by certain derivatives could be in part due to the inhibition of tubulin polymerization .

Properties

IUPAC Name

2-(1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S/c16-10-11-18-17-15(12-6-2-1-3-7-12)13-8-4-5-9-14(13)21(18,19)20/h1-9H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVQUVQRSDYWBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(S(=O)(=O)C3=CC=CC=C32)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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